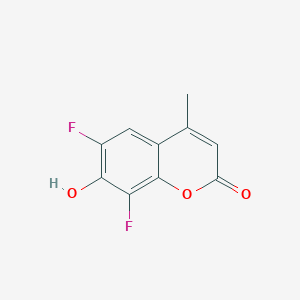

6,8-Difluoro-7-hydroxy-4-methylcoumarin

Descripción general

Descripción

6,8-Difluoro-7-hidroxi-4-metilcumarina es un fluoróforo, lo que significa que es un compuesto que puede reemitir luz tras la excitación por luz. Este compuesto es conocido por su fluorescencia azul y se utiliza en diversas aplicaciones bioquímicas, incluyendo como patrón de referencia para sustratos de éter, éster y fosfato .

Métodos De Preparación

La síntesis de 6,8-Difluoro-7-hidroxi-4-metilcumarina normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con el fenol sustituido adecuado y el acetoacetato de etilo.

Condiciones de reacción: La reacción se lleva a cabo en presencia de una base, como el etóxido de sodio, y un disolvente como el etanol.

Ciclización: El producto intermedio sufre una ciclización para formar la estructura de cumarina.

Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.

3. Análisis de las Reacciones Químicas

6,8-Difluoro-7-hidroxi-4-metilcumarina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Los átomos de halógeno pueden sustituirse por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .

Análisis De Reacciones Químicas

6,8-Difluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

6,8-Difluoro-7-hidroxi-4-metilcumarina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como sonda fluorescente en diversos ensayos químicos.

Biología: Se utiliza en microscopía de fluorescencia y citometría de flujo para etiquetar y visualizar muestras biológicas.

Medicina: Se utiliza en ensayos de diagnóstico para detectar biomoléculas específicas.

Industria: Se aplica en el desarrollo de tintes y sensores fluorescentes.

Mecanismo De Acción

El mecanismo de acción de 6,8-Difluoro-7-hidroxi-4-metilcumarina implica su capacidad para absorber la luz a una longitud de onda específica y reemitirla a una longitud de onda más larga. Esta propiedad se debe a las transiciones electrónicas dentro de la molécula. Los objetivos moleculares y las vías implicadas incluyen interacciones con proteínas y ácidos nucleicos, lo que lo hace útil en diversos ensayos bioquímicos .

Comparación Con Compuestos Similares

6,8-Difluoro-7-hidroxi-4-metilcumarina puede compararse con otros compuestos similares como:

7-Hidroxi-4-metilcumarina: Carece de los átomos de flúor, lo que da lugar a diferentes propiedades de fluorescencia.

6,7-Dihidroxi-4-metilcumarina: Contiene grupos hidroxilo adicionales, lo que afecta a su reactividad y fluorescencia.

4-Metilumbeliferona: Un fluoróforo ampliamente utilizado con diferentes longitudes de onda de excitación y emisión.

La singularidad de 6,8-Difluoro-7-hidroxi-4-metilcumarina radica en sus propiedades de fluorescencia específicas, lo que la hace adecuada para aplicaciones que requieren fluorescencia azul .

Actividad Biológica

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is a synthetic compound belonging to the coumarin family, notable for its unique fluorescent properties and potential biological applications. This article explores its biological activity, focusing on its use as a fluorescent probe, its interactions with various enzymes, and its implications in drug development.

Chemical Structure and Properties

The structure of this compound features a coumarin core with two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 7 position, and a methyl group at the 4 position. This configuration enhances its photophysical properties, making it an effective fluorescent dye.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂O₃ |

| Molecular Weight | 188.15 g/mol |

| Absorption Maximum | ~365 nm |

| Emission Maximum | ~460 nm |

| Quantum Yield | 0.63 - 0.89 |

Fluorescent Properties

DiFMU is recognized for its excellent fluorescent properties, which include high quantum yields and stability under various pH conditions. Its lower pKa values compared to non-fluorinated analogs allow it to remain highly fluorescent even at neutral pH, making it suitable for biological applications such as flow cytometry and enzyme assays .

Enzyme Detection and Inhibition

DiFMU has been utilized as a substrate for various enzymes, particularly phosphatases. Studies have shown that it exhibits significantly higher fluorescence when hydrolyzed by alkaline phosphatase compared to traditional substrates like 4-methylumbelliferyl phosphate (MUP), indicating its potential as a superior fluorescent probe for enzyme activity detection .

Case Study: Phosphatase Activity

In a comparative study, the initial reaction rates of acid phosphatase with DiFMU were measured against those with MUP. The results demonstrated that DiFMU not only produced brighter fluorescence but also facilitated faster enzyme turnover rates .

Anticancer Potential

Research has indicated that DiFMU may act as an inhibitor of specific enzymes involved in cancer pathways. Its ability to selectively inhibit certain phosphatases suggests potential applications in cancer treatment strategies .

Applications in Drug Development

Given its unique properties, DiFMU is being explored as a lead compound in drug development. Its role as a fluorescent marker can aid in tracking drug delivery systems and understanding drug interactions within biological systems.

Table 2: Potential Applications of DiFMU

| Application | Description |

|---|---|

| Fluorescent Probe | Used for enzyme activity detection |

| Anticancer Agent | Potential inhibitor of cancer-related enzymes |

| Drug Development | Tracking and monitoring drug interactions |

Propiedades

IUPAC Name |

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?

A1: this compound, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []

Q2: Are there specific applications for this compound in cancer research?

A2: Yes, research indicates the potential of this compound as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.